N-(3,5-dichloro-4-hydroxyphenyl)naphthalene-2-sulfonamide
Overview
Description
N-(3,5-Dichloro-4-hydroxyphenyl)-N′-(3,4-dichlorophenyl)urea is a chemical compound provided by Sigma-Aldrich . It has a linear formula of C13H8Cl4N2O2 . Another related compound is N-(3,5-dichloro-4-hydroxyphenyl)cyclopropanecarboxamide.
Molecular Structure Analysis
The molecular structure of related compounds such as N-3,5-dichloro-4-hydroxyphenyl-1,4-benzoquinone imine has been analyzed . The InChI string for this compound is InChI=1S/C12H7Cl2NO2/c13-10-5-8(6-11(14)12(10)17)15-7-1-3-9(16)4-2-7/h1-6,17H .Chemical Reactions Analysis
While specific chemical reactions involving “N-(3,5-dichloro-4-hydroxyphenyl)-2-naphthalenesulfonamide” are not available, related compounds like 2,6-Dichlorophenolindophenol (DCPIP) are used as a redox dye .Physical and Chemical Properties Analysis
The physical and chemical properties of a related compound, N-(3,5-Dichloro-4-hydroxyphenyl)acetamide, include a molecular weight of 220.05 and a boiling point of 375.0±42.0 °C (Predicted) .Mechanism of Action
Dotinurad, a compound with a similar dichloro-4-hydroxyphenyl group, has been studied for its mechanism of action. It is characterized as a selective urate reabsorption inhibitor (SURI), which is defined as a potent URAT1 inhibitor with minimal effect on urate secretion transporters including ABCG2 and OAT1/3 .
Properties
IUPAC Name |
N-(3,5-dichloro-4-hydroxyphenyl)naphthalene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3S/c17-14-8-12(9-15(18)16(14)20)19-23(21,22)13-6-5-10-3-1-2-4-11(10)7-13/h1-9,19-20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXMVPQZPJUYJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC(=C(C(=C3)Cl)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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